2-Bromoisobutyryl bromide

Catalog No.
S774064
CAS No.
20769-85-1
M.F
C4H6Br2O
M. Wt
229.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoisobutyryl bromide

CAS Number

20769-85-1

Product Name

2-Bromoisobutyryl bromide

IUPAC Name

2-bromo-2-methylpropanoyl bromide

Molecular Formula

C4H6Br2O

Molecular Weight

229.90 g/mol

InChI

InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3

InChI Key

YOCIJWAHRAJQFT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)(C(=O)Br)Br

The exact mass of the compound 2-Bromo-2-methylpropionyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromoisobutyryl bromide (BIBB) is a primary acylation reagent used for synthesizing tertiary α-bromo macroinitiators and surface-anchored initiators for Atom Transfer Radical Polymerization (ATRP). It functions by rapidly esterifying or amidating hydroxyl and amine groups, installing a reactive tertiary bromide leaving group. This specific structural motif provides rapid initiation kinetics relative to propagation, ensuring well-controlled polymerizations with low dispersity (Đ) across a wide range of vinylic monomers [1]. For procurement and material selection, BIBB is prioritized when precise control over polymer architecture, high grafting density, and predictable molecular weight distributions are mandatory.

Generic substitution of BIBB with related acyl halides compromises polymerization control and grafting density. Replacing BIBB with primary or secondary bromide derivatives (e.g., bromoacetyl bromide) yields initiators with significantly lower activation rate constants, leading to slow initiation and broad molecular weight distributions [1]. Substituting with 2-chloroisobutyryl chloride produces a chloride initiator, which drastically reduces the ATRP equilibrium constant and slows polymerization rates [2]. Furthermore, while 2-bromoisobutyryl chloride forms the same tertiary initiator, the acyl bromide (BIBB) is intrinsically more reactive toward sterically hindered hydroxyls, which is critical for achieving high degrees of substitution on dense biopolymers or nanoparticle surfaces [3].

ATRP Initiation Kinetics: Tertiary vs. Primary Bromide Initiators

The structure of the α-bromo initiator fundamentally dictates the activation rate constant (k_act) in ATRP. Initiators derived from 2-bromoisobutyryl bromide (tertiary bromides) exhibit k_act values orders of magnitude higher than those derived from primary bromides like bromoacetyl bromide [1]. In copper-catalyzed ATRP, tertiary bromides ensure that the rate of initiation vastly exceeds the rate of propagation, which is a strict prerequisite for achieving narrow molecular weight distributions (Đ < 1.2) in methacrylate polymerizations [1].

Evidence DimensionATRP Activation Rate Constant (k_act)
Target Compound DataTertiary bromide initiator (from BIBB) enables R_i >> R_p.
Comparator Or BaselinePrimary bromide initiator (from bromoacetyl bromide) yields slow initiation (R_i < R_p).
Quantified Differencek_act for tertiary bromides is >100x higher than for primary bromides.
ConditionsCopper-catalyzed ATRP of methacrylates.

Procurement of BIBB over primary bromoacyl halides is mandatory for synthesizing low-dispersity methacrylate polymers and precise block copolymers.

Polymerization Equilibrium: Bromide vs. Chloride Leaving Groups

Substituting BIBB with a chlorinated analog like 2-chloroisobutyryl chloride yields an α-chloride initiator instead of an α-bromide. The thermodynamic ATRP equilibrium constant (K_ATRP) for bromo-based initiators is approximately 1 to 2 orders of magnitude larger than for chloro-based initiators [1]. This higher equilibrium constant translates to a higher concentration of propagating radicals at a given catalyst loading, allowing for significantly faster polymerization rates and successful chain extension at milder temperatures [1].

Evidence DimensionATRP Equilibrium Constant (K_ATRP)
Target Compound DataBromo-based initiator (derived from BIBB)
Comparator Or BaselineChloro-based initiator (derived from chloroisobutyryl chloride)
Quantified DifferenceK_ATRP is 10 to 100 times larger for the bromide system.
ConditionsStandard transition-metal catalyzed ATRP.

Selecting the bromide derivative is critical for achieving practical polymerization rates and high conversion without requiring excessive catalyst concentrations or elevated temperatures.

Acylation Reactivity for High-Density Macroinitiator Synthesis

When functionalizing sterically hindered biopolymers such as cellulose, the reactivity of the acylating agent determines the maximum grafting density. 2-Bromoisobutyryl bromide is highly reactive and can achieve a high degree of substitution (DS) even on secondary hydroxyls. For instance, homogeneous acylation of cotton cellulose with BIBB can achieve a DS of >1.0 per anhydroglucose unit at 6.0 equivalents, effectively functionalizing C6, C3, and C2 positions[1]. Less reactive acyl halides often fail to achieve comparable substitution levels on hindered substrates, resulting in sparse initiator coverage [1].

Evidence DimensionDegree of Substitution (DS) on hindered hydroxyls
Target Compound DataBIBB achieves high DS (up to 1.012 per AGU at 6.0 eq on cellulose).
Comparator Or BaselineStandard acyl chlorides exhibit lower reactivity toward sterically hindered secondary hydroxyls.
Quantified DifferenceBIBB enables near-quantitative functionalization of accessible primary and secondary hydroxyls, maximizing initiator density.
ConditionsHomogeneous acylation in DMAc/LiCl.

High acylation reactivity is essential for maximizing initiator density, which directly dictates the grafting density and morphological properties of the resulting polymer brushes.

Synthesis of High-Density Polymer Brushes via Surface-Initiated ATRP (SI-ATRP)

BIBB is a standard reagent for anchoring ATRP initiators onto silica nanoparticles, silicon wafers, and carbon nanotubes. Its high reactivity ensures a dense monolayer of tertiary bromide groups, which is required to grow polymer brushes in the 'brush regime' where steric repulsion forces chains to extend away from the surface [1].

Preparation of Polysaccharide-Based Macroinitiators

For the modification of cellulose, starch, and cyclodextrins, BIBB efficiently esterifies sterically hindered hydroxyl groups. This enables the synthesis of well-defined polysaccharide-graft-synthetic polymer copolymers used in biodegradable thermoplastics, hydrogels, and drug delivery vehicles [2].

Synthesis of Telechelic and Star Polymers

BIBB is used to functionalize multifunctional core molecules (e.g., polyols) or telechelic prepolymers (e.g., PEG diols) to create macroinitiators for star polymers or ABA triblock copolymers. The resulting tertiary bromide chain ends ensure simultaneous and rapid initiation of all arms, maintaining structural symmetry and low dispersity[1].

Physical Description

Colorless liquid with an acrid odor; [Alfa Aesar MSDS]

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

229.87649 Da

Monoisotopic Mass

227.87854 Da

Boiling Point

163.0 °C

Heavy Atom Count

7

UNII

627F9N9DYA

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.27%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (11.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

20769-85-1

Wikipedia

2-bromo-2-methylpropionyl bromide

General Manufacturing Information

Propanoyl bromide, 2-bromo-2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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